Temephos

描述

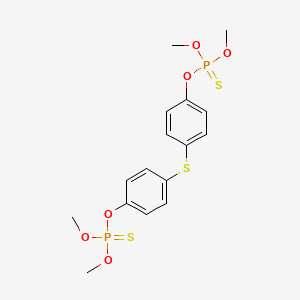

This compound is an organic sulfide that is diphenyl sulfide in which the hydrogen at the para position of each of the phenyl groups has been replaced by a (dimethoxyphosphorothioyl)oxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide, an agrochemical and an ectoparasiticide. It is an organic thiophosphate, an organothiophosphate insecticide and an organic sulfide. It is functionally related to a 4,4'-thiodiphenol.

Diphos has been used in trials studying the treatment of Plasmodium Falciparum Malaria.

TEMEFOS is a small molecule drug with a maximum clinical trial phase of II.

An organothiophosphate insecticide.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfanylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJZWCUNLNYYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6P2S3 | |

| Record name | TEMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032484 | |

| Record name | Temephos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Temephos appears as white crystalline solid or liquid (above 87 °F). Used as an insecticide. Technical grade is a viscous brown liquid. (NIOSH, 2022), White, crystalline solid or liquid (above 87 degrees F). [insecticide] [Note: Technical grade is a viscous, brown liquid.]; [NIOSH], COLOURLESS OR WHITE CRYSTALS OR LIQUID., White, crystalline solid or liquid (above 87 °F)., White, crystalline solid or liquid (above 87 °F). [insecticide] [Note: Technical grade is a viscous, brown liquid.] | |

| Record name | TEMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Temephos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEMEPHOS (ABATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/358 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Temephos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0589.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

248 to 257 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 248-257 °F (decomposes), 248-257 °F (Decomposes) | |

| Record name | TEMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEMEPHOS (ABATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/358 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Temephos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0589.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

ABATE 4-E 167 °F (Closed Cup); ABATE 6-E 109 °F (Closed Cup); ABATE 200-E 113 °F (Closed Cup); ABATE 500-E 142 °F (Closed Cup) | |

| Record name | TEMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/956 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in common organic solvents such as diethyl ether, aromatic and chlorinated hydrocarbons., Soluble in acetonitrile, carbon tetrachloride, ether, toluene, In hexane, 9.6 g/L, In water, 9.0X10-6 g/L at 10 °C; 2.7X10-4 g/L at 20 °C; 7.0X10-4 g/L at 30 °C, In water, 0.27 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | TEMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/956 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Temephos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0589.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.32 (NIOSH, 2023) - Denser than water; will sink, 1.3 g/cu cm, 1.3 g/cm³, 1.32 | |

| Record name | TEMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/956 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEMEPHOS (ABATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/358 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Temephos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0589.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

7e-08 mmHg at 77 °F (NIOSH, 2023), 0.00000007 [mmHg], Vapor pressure at 25 °C: negligible, 0.00000007 mmHg at 77 °F, (77 °F): 0.00000007 mmHg | |

| Record name | TEMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Temephos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEMEPHOS (ABATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/358 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Temephos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0589.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crystals, White, crystalline solid or liquid (above 87 degrees F) [Note: Technical grade is a brown, viscous liquid]. | |

CAS No. |

3383-96-8 | |

| Record name | TEMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Temephos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temefos [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temefos | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temefos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic acid, Op,Op'-(thiodi-4,1-phenylene) Op,Op,Op',Op'-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Temephos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Temephos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMEFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONP3ME32DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/956 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEMEPHOS (ABATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/358 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorothioic acid, O,O-dimethyl ester, O,O-diester with 4,4'-thiodiphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TF692210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

87 °F (NIOSH, 2023), 30.0-30.5 °C, 30 °C, 87 °F | |

| Record name | TEMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/956 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEMEPHOS (ABATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/358 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Temephos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0589.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Core Mechanism of Temephos in Insect Larvae: A Technical Guide

Introduction

Temephos is a non-systemic organophosphate insecticide widely utilized in public health programs for the control of disease-carrying insect larvae, particularly mosquitoes, midges, and black flies.[1][2] Its application in aquatic breeding sites is a cornerstone of strategies to combat vector-borne diseases like dengue fever, malaria, and Zika virus.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying the larvicidal action of this compound, details the experimental protocols used to elucidate these mechanisms, and presents quantitative data on its efficacy and the development of resistance.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mode of action for this compound, like other organophosphates, is the disruption of the central nervous system through the inhibition of acetylcholinesterase (AChE).[1][4] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

In a normal functioning nervous system, ACh is released from a presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a nerve impulse, and is then rapidly broken down by AChE. This compound, or more accurately its active metabolite this compound-oxon, acts as an irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme. This inactivation of AChE leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors. The resulting hyperexcitation of the central nervous system leads to muscle spasms, paralysis, and ultimately the death of the insect larva before it can reach the adult stage.[2][4][5]

References

Temephos Toxicokinetics and Metabolism in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of temephos in mammals. This compound, an organophosphate pesticide, is widely utilized in public health initiatives to control vector-borne diseases. A thorough comprehension of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its safety and potential for therapeutic development.

Toxicokinetics of this compound

The toxicokinetics of this compound have been primarily investigated in rat models. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a notable accumulation in adipose tissue. Its elimination is primarily through feces for the parent compound, while its various metabolites are excreted in the urine.

Absorption

Following oral administration in rats, this compound is quickly absorbed from the gastrointestinal tract[1][2][3][4]. A study by Verdin-Betancourt et al. (2021) reported a rapid absorption half-life (t½ abs) of 0.38 hours in male Wistar rats after a single oral dose of 300 mg/kg[1][2].

Distribution

This compound is widely distributed to all organs, with a significant accumulation in adipose tissue due to its lipophilic nature[1][2][3][4]. In a study with male Wistar rats, this compound was detected in the brain, liver, kidney, and fat, with a preferential accumulation in fat[1][2]. After repeated exposures, this compound has also been detected in the placenta, testis, and epididymis[3][5].

Metabolism

This compound undergoes extensive metabolism in mammals, primarily through S-oxidation, oxidative desulfuration, and hydrolysis, with the likely involvement of cytochrome P450 (CYP) enzymes[1][3][4]. At least eleven metabolites have been identified in rats[1][2]. The primary metabolic reactions include the oxidation of the sulfur atom to form this compound-sulfoxide and this compound-sulfone, the oxidative desulfuration to the highly toxic this compound-oxon, and the hydrolysis of the phosphate ester bonds to yield various phenolic derivatives[1][2][3]. These phenolic metabolites can undergo further conjugation with sulfates or glucuronides before excretion[3][5].

Excretion

The primary route of elimination for unchanged this compound is through the feces[3][4]. However, its numerous metabolites are predominantly excreted in the urine[1][3][4]. In rats, metabolites such as 4,4′-thiodiphenol (TDP), 4,4′-sulfinyldiphenol (SIDP), and 4,4′-sulfonyldiphenol (SODP or BPS) have been identified in urine[5][6].

Quantitative Toxicokinetic Data

The following tables summarize the key quantitative toxicokinetic parameters of this compound and its metabolites in rats, based on available literature.

Table 1: Toxicokinetic Parameters of this compound in the Blood of Male Wistar Rats after a Single Oral Dose of 300 mg/kg

| Parameter | Value | Reference |

| Absorption Half-Life (t½ abs) | 0.38 hours | [1][2] |

| Elimination Half-Life (t½ elim) | 8.6 hours | [1][2] |

| Liver Clearance | 7.59 mL/min | [1][2] |

| Kidney Clearance | 5.52 mL/min | [1][2] |

Table 2: Urinary Toxicokinetic Parameters of this compound Metabolites in Male Wistar Rats after a Single Oral Dose of 300 mg/kg

| Metabolite | Cmax (nmol/mg creatinine) | Tmax (hours) | Elimination Half-Life (t½ Elim-U) | Reference |

| 4,4′-thiodiphenol (TDP) | 366 | 9 | 27.8 hours (1st phase), 272.1 hours (2nd phase) | [5][6] |

| Non-identified Metabolite (NIM) | ~87 | 7 | 31.7 hours | [5] |

| Bisphenol S (BPS) | ~41 | 9 | 17.7 hours | [5][6] |

Experimental Protocols

This section details the methodologies employed in key studies on this compound toxicokinetics and metabolism.

Animal Studies

-

Administration: this compound is typically administered as a single oral dose, often emulsified in a saline solution, via gavage[1][6]. A common dosage used in studies is 300 mg/kg body weight[1][6].

-

Sample Collection:

-

Blood: Blood samples are collected at various time points post-administration to determine the concentration of this compound and its metabolites[1].

-

Tissues: Animals are sacrificed at different time intervals, and organs such as the liver, kidney, brain, and adipose tissue are collected for analysis[1].

-

Urine and Feces: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over extended periods to assess excretion patterns[6].

-

Sample Preparation and Analysis

-

Blood and Tissue Homogenization: Tissues are homogenized to ensure a uniform sample for extraction[7].

-

Extraction: Acetonitrile is a common solvent used for the extraction of this compound and its metabolites from biological matrices like blood and homogenized tissues[8]. For urine samples, a liquid-liquid extraction is often performed, with solvents such as a methylene chloride/diethyl ether mixture proving effective[6].

-

Enzymatic Hydrolysis of Urine: To analyze conjugated metabolites in urine, samples are treated with β-glucuronidase/sulfatase to hydrolyze the conjugates and release the free metabolites for detection[6].

-

Analytical Method: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used analytical technique for the separation and quantification of this compound and its metabolites in biological samples[1][6][8].

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of this compound and a typical experimental workflow for its toxicokinetic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Biotransformation Pathway of this compound Using an In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rat Fecal Metabolomics-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Thiodiphenol in Rat Urine as a Biomarker of Exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicokinetics of this compound after oral administration to adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Environmental Fate of Temephos in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temephos is an organophosphate larvicide utilized in public health programs to control mosquito and other insect larvae in aquatic environments. Understanding its environmental fate is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the key processes governing the environmental fate of this compound in aquatic ecosystems, including its degradation through hydrolysis, photolysis, and biodegradation, as well as its partitioning into sediment and potential for bioaccumulation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and risk assessment activities.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀O₆P₂S₃ | |

| Molecular Weight | 466.5 g/mol | |

| Water Solubility | 0.03 mg/L at 25°C | |

| Vapor Pressure | 7 x 10⁻⁸ mmHg at 25°C | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.11 | |

| Henry's Law Constant | 2.0 x 10⁻⁹ atm·m³/mol | [1] |

Degradation of this compound in Aquatic Environments

This compound is subject to several degradation processes in aquatic ecosystems, primarily hydrolysis, photolysis, and microbial biodegradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The rate of hydrolysis of this compound is significantly influenced by pH.

| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |

| 4 | ~30 | 568.03 hours (23.7 days) | 1.22 x 10⁻³ hr⁻¹ | [2] |

| 5 | 25 | Stable over 30 days | - | [1] |

| 7 | ~30 | 592.31 hours (24.7 days) | 1.17 x 10⁻³ hr⁻¹ | [2] |

| 7 | 25 | 106 days | 5.44 x 10⁻⁴ L/mol·s | [1] |

| 8 | 25 | 105 days | - | [1] |

| 9 | ~30 | 135.62 hours (5.7 days) | 5.11 x 10⁻³ hr⁻¹ | [2] |

| 11 | ~30 | 125.30 hours (5.2 days) | 5.53 x 10⁻³ hr⁻¹ | [2] |

This protocol outlines a general procedure for assessing the rate of hydrolysis of a test substance as a function of pH.

Experimental workflow for determining the hydrolysis rate of this compound.

Methodology Details:

-

Test Substance: Radiolabeled this compound is typically used to facilitate tracking of the parent compound and its degradation products.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared to maintain constant pH levels (e.g., pH 4, 7, and 9).

-

Test Conditions: The test is conducted in the dark to preclude photodegradation. Test vessels containing the buffered solutions and the test substance are incubated at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Aliquots are withdrawn at various time points, and the concentrations of the parent this compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

-

Data Analysis: The degradation rate constants and half-lives are calculated assuming first-order kinetics.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In aquatic environments, this process is primarily driven by sunlight.

| Condition | Half-life (t½) | Rate Constant (k) | Reference |

| Direct Sunlight (without nitrate) | 544.80 hours (22.7 days) | 1.25 x 10⁻³ hr⁻¹ | [2] |

| Direct Sunlight (with nitrate) | 43.54 hours (1.8 days) | 1.59 x 10⁻² hr⁻¹ | [2] |

| Continuous Irradiation (Xenon Arc Lamp) | 15 days | - | [3] |

A generalized protocol for determining the photolytic degradation of a chemical in water is as follows:

Experimental workflow for determining the photolysis rate of this compound.

Methodology Details:

-

Test Solution: An aqueous solution of the test substance is prepared in a buffer of a relevant pH.

-

Light Source: A light source that simulates the spectrum of natural sunlight, such as a xenon arc lamp, is used. The intensity of the light should be measured and controlled.

-

Controls: Dark controls (samples wrapped in aluminum foil) are run in parallel to account for any degradation not due to photolysis (e.g., hydrolysis or biodegradation).

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of the parent compound.

-

Data Analysis: The rate of photolysis is determined by the difference in the degradation rate between the light-exposed and dark control samples.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. In aquatic systems, this is a key process for the dissipation of this compound.

| System | Condition | Half-life (t½) | Reference |

| Aerobic Aquatic | Water/Sediment | 17.2 days | [1] |

| Anaerobic Aquatic | Water/Sediment | Initial rapid degradation, then slowing | [4] |

This protocol is designed to evaluate the biodegradation of a chemical in a water-sediment system under both aerobic and anaerobic conditions.

Experimental workflow for determining the biodegradation of this compound.

Methodology Details:

-

Test System: Intact water-sediment cores or reconstituted systems are used.

-

Test Substance: Radiolabeled this compound is applied to the water phase.

-

Incubation: For aerobic studies, the overlying water is purged with air. For anaerobic studies, the system is purged with an inert gas like nitrogen. Incubation is carried out in the dark at a controlled temperature.

-

Analysis: At various time intervals, the water and sediment phases are separated and analyzed for the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

Data Analysis: Degradation half-lives in the total system, water, and sediment are calculated.

Partitioning and Bioaccumulation

Sorption to Sediment

Due to its high log Kₒw, this compound has a strong tendency to adsorb to organic matter and sediment in aquatic systems.

| Soil Type | Kₒc (Organic Carbon-Normalized Sorption Coefficient) | Reference |

| Loamy Sand | 18,250 | [1] |

| Sandy Loam | 16,250 | [1] |

| Silt Loam | 31,800 | [1] |

| Loam | 22,800 | [1] |

The batch equilibrium method is commonly used to determine the soil and sediment adsorption coefficient.

Experimental workflow for determining the sediment sorption of this compound.

Methodology Details:

-

Test Media: A range of soils or sediments with varying organic carbon content and texture are used.

-

Procedure: Known masses of the soil/sediment are equilibrated with solutions of the test substance at different concentrations.

-

Analysis: After an equilibration period, the solid and liquid phases are separated, and the concentration of the test substance in the liquid phase is measured.

-

Calculation: The amount of substance adsorbed to the solid phase is calculated by difference. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

Bioaccumulation in Aquatic Organisms

Bioaccumulation refers to the uptake and accumulation of a chemical in an organism from all exposure routes (water, food, etc.). Bioconcentration is the uptake from water only. This compound has a high potential for bioaccumulation.

| Organism | Parameter | Value | Reference |

| Bluegill Sunfish (Lepomis macrochirus) | Bioconcentration Factor (BCF) | 2,300 |

This guideline describes a flow-through method to determine the bioconcentration of a chemical in fish.

Experimental workflow for determining the bioaccumulation of this compound in fish.

Methodology Details:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system. Fish and water samples are taken at regular intervals.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the elimination of the substance from their tissues is monitored over time.

-

Analysis: The concentration of the test substance in fish tissue and water is determined.

-

Calculation: The bioconcentration factor (BCF), uptake rate constant (k₁), and depuration rate constant (k₂) are calculated from the concentration data.

This compound Degradation Pathway

The degradation of this compound in the aquatic environment proceeds through several key transformation products.

References

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Temephos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of temephos, an organophosphate larvicide. The following sections detail the primary degradation pathways—photodegradation, hydrolysis, and microbial degradation—and their associated byproducts. This document synthesizes quantitative data, experimental methodologies, and visual representations of the degradation processes to serve as a valuable resource for the scientific community.

Introduction to this compound and its Environmental Fate

This compound, chemically known as O,O'-(thiodi-4,1-phenylene) bis(O,O-dimethyl phosphorothioate), is extensively used for the control of mosquito larvae in public health programs.[1] Its application in aquatic environments necessitates a thorough understanding of its environmental fate and the potential impact of its degradation products. The primary routes of this compound degradation in the environment are exposure to sunlight (photodegradation), reaction with water (hydrolysis), and breakdown by microorganisms.[2] These processes transform the parent molecule into a series of byproducts, some of which may exhibit their own toxicological profiles.

Photodegradation of this compound

Photodegradation is a significant pathway for the breakdown of this compound in sunlit aquatic environments. This compound is susceptible to direct photolysis due to its wavelength of maximum absorption being approximately 390nm.[3] The degradation process is influenced by factors such as the presence of photosensitizers, like nitrate ions, which can accelerate the breakdown.[3]

Photodegradation Byproducts

The primary transformation of this compound under photolytic conditions involves the oxidation of the sulfur atoms. Key byproducts identified include:

-

This compound Sulfoxide: Formed by the oxidation of the thioether linkage.[4][5]

-

This compound Oxon: Formed by the oxidative desulfuration of one of the phosphorothioate groups to a phosphate group.[4]

-

This compound Isomer and this compound Sulfoxide Isomer: Structural isomers of the parent compound and its sulfoxide.[6]

-

This compound-dioxon-sulfoxide (Tem-dox-SO) and this compound-dioxon-sulfone (Tem-dox-SO₂): Further oxidation products.[7]

-

4,4'-Thiodiphenol (TDP): A hydrolysis product that can also be formed during photodegradation.[5]

-

4,4'-Sulfinyldiphenol (SIDP) and 4,4'-Sulfonyldiphenol (SODP or Bisphenol S - BPS): Oxidation products of 4,4'-thiodiphenol.[5]

Quantitative Data on Photodegradation

The photodegradation of this compound generally follows first-order kinetics. The rate of degradation is significantly enhanced in the presence of nitrate ions.

| Condition | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) | Reference |

| Without Nitrate Ions | 1.25 x 10⁻³ | 544.80 | [3] |

| With Nitrate Ions | 1.59 x 10⁻² | 43.54 | [3] |

Experimental Protocol for Photodegradation Studies

A general protocol for studying the photodegradation of this compound is outlined below.

Objective: To determine the photodegradation rate of this compound and identify its byproducts in an aqueous solution under simulated sunlight.

Materials:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Potassium nitrate (for photosensitizer studies)

-

Quartz tubes or other UV-transparent vessels

-

High-Performance Liquid Chromatograph with UV detector (HPLC-UV) or Mass Spectrometer (HPLC-MS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for byproduct identification

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare aqueous solutions of this compound at a known concentration (e.g., 10 mg/L) in deionized water. For studies with a photosensitizer, add a known concentration of potassium nitrate (e.g., 0.1 mg/L).

-

Irradiation: Fill the quartz tubes with the this compound solution. Expose the tubes to the light source. Wrap control samples in aluminum foil to exclude light and assess for any abiotic degradation not due to photolysis.

-

Sampling: At predetermined time intervals, withdraw aliquots from the tubes.

-

Sample Analysis: Analyze the samples immediately or store them in the dark at a low temperature (e.g., 4°C) to prevent further degradation.

-

Quantification and Identification: Use HPLC-UV or HPLC-MS to quantify the remaining this compound and its degradation products. For identification of unknown byproducts, GC-MS analysis of extracted samples may be necessary.[4][7]

Photodegradation Pathway Diagram

Hydrolysis of this compound

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution, with degradation being more rapid under alkaline conditions.[3][10]

Hydrolysis Byproducts

The primary hydrolysis of this compound involves the cleavage of the phosphate ester bonds. Key byproducts include:

-

4,4'-Thiodiphenol (TDP): This is a major hydrolysis product formed by the cleavage of both phosphate ester linkages.[5][7]

-

Mono-hydrolyzed this compound: A product where only one of the phosphate ester bonds is cleaved.

-

This compound Sulfoxide and this compound Sulfone: These can also be formed through oxidation during hydrolysis, especially under certain conditions.[11]

Quantitative Data on Hydrolysis

The hydrolysis of this compound follows pseudo-first-order kinetics. The rate constants and half-lives vary significantly with pH.

| pH | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) | Reference |

| 4 | 1.22 x 10⁻³ | 568.03 | [3] |

| 7 | 1.17 x 10⁻³ | 592.31 | [3] |

| 9 | 5.11 x 10⁻³ | 135.62 | [3] |

| 11 | 5.53 x 10⁻³ | 125.30 | [3] |

Experimental Protocol for Hydrolysis Studies

A general protocol for studying the hydrolysis of this compound is as follows.

Objective: To determine the hydrolysis rate of this compound at different pH values and identify its hydrolysis products.

Materials:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Sterile buffer solutions of different pH values (e.g., pH 4, 7, 9, and 11)[12]

-

Amber glass vials to prevent photodegradation

-

Constant temperature incubator or water bath

-

HPLC-UV or HPLC-MS for analysis

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in acetonitrile. Spike the sterile buffer solutions with the this compound stock solution to achieve the desired initial concentration.

-

Incubation: Transfer the solutions to amber glass vials and place them in a constant temperature incubator (e.g., 25°C or 35°C).[12]

-

Sampling: At specified time intervals over a period (e.g., 30 days), collect samples from each vial.[12]

-

Analysis: Analyze the samples using HPLC-UV or HPLC-MS to determine the concentration of this compound and its degradation products.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant and the half-life at each pH.

Hydrolysis Pathway Diagram

Microbial Degradation of this compound

Microbial degradation is a key process in the natural attenuation of this compound in soil and water. Various microorganisms, including bacteria and fungi, can utilize organophosphates as a source of carbon, phosphorus, or energy, breaking them down into less complex molecules.[13]

Microbial Degradation Byproducts and Pathways

The microbial degradation of organophosphates often involves enzymes such as phosphotriesterases, which hydrolyze the phosphate ester bonds.[14] In silico studies and experiments with related compounds suggest that the microbial degradation of this compound likely proceeds through:

-

Hydrolysis: Cleavage of the P-O-aryl bond to form 4,4'-thiodiphenol and dialkyl phosphorothioates.[15]

-

Oxidation: Oxidation of the thioether and phosphorothioate moieties, leading to the formation of sulfoxides, sulfones, and oxons.[15]

-

Further Degradation: The initial byproducts can be further metabolized by microorganisms, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic ions).

Specific microorganisms capable of degrading this compound are not as well-documented as for other pesticides, but bacteria from genera such as Pseudomonas, Bacillus, and Alcaligenes are known to degrade a wide range of organophosphates.[16]

Experimental Protocol for Microbial Degradation Studies

A general protocol for isolating and studying this compound-degrading microorganisms is described below.

Objective: To isolate and identify microorganisms capable of degrading this compound and to elucidate the degradation pathway.

Materials:

-

Soil or water samples from a pesticide-contaminated site

-

Mineral Salts Medium (MSM)[16]

-

This compound as the sole carbon or phosphorus source

-

Agar plates

-

Shaker incubator

-

Centrifuge

-

Analytical instrumentation (HPLC, GC-MS)

-

DNA sequencing equipment for microbial identification

Procedure:

-

Enrichment and Isolation:

-

Identification of Isolates:

-

Characterize the isolates based on colony morphology and biochemical tests.

-

Perform 16S rRNA gene sequencing for bacterial identification.[18]

-

-

Degradation Studies:

-

Inoculate liquid MSM containing a known concentration of this compound with the isolated strains.

-

Incubate under optimal growth conditions (e.g., temperature, pH).

-

Collect samples at regular intervals and analyze for the disappearance of this compound and the appearance of byproducts using HPLC and GC-MS.

-

-

Pathway Elucidation: Identify the metabolites at different time points to reconstruct the degradation pathway.

Microbial Degradation Workflow

Analytical Methodologies

Accurate quantification of this compound and its degradation byproducts is crucial for degradation studies. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is a widely used method for the routine analysis of this compound and some of its byproducts.

-

Column: A C18 reversed-phase column is typically used.[19]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, often in a gradient or isocratic elution.[19]

-

Detection: UV detection is typically set at a wavelength where this compound and its byproducts have significant absorbance, such as 254 nm.

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is often employed to concentrate the analytes and remove matrix interference from environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and confirmation of this compound degradation products, particularly for more complex mixtures or for identifying unknown metabolites.

-

Derivatization: Some of the more polar byproducts may require derivatization (e.g., silylation or methylation) to increase their volatility for GC analysis.[20]

-

Column: A non-polar or semi-polar capillary column is typically used.

-

Ionization: Electron ionization (EI) is commonly used for generating mass spectra.

-

Data Analysis: The mass spectra of the separated compounds are compared with spectral libraries for identification.

Conclusion

The degradation of this compound in the environment is a complex process involving photodegradation, hydrolysis, and microbial action. Each pathway leads to a variety of byproducts, with the rates of degradation being highly dependent on environmental conditions such as pH and sunlight exposure. This guide provides a foundational understanding of these processes, offering detailed information on the byproducts formed, the kinetics of degradation, and the experimental approaches used to study these transformations. A thorough understanding of these degradation pathways is essential for assessing the environmental risk associated with the use of this compound and for developing strategies to mitigate any potential adverse effects of its degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. iljs.org.ng [iljs.org.ng]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Thiodiphenol in Rat Urine as a Biomarker of Exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and identification of Profenofos degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tracing the degradation pathway of this compound pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. PlumX [plu.mx]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox [mdpi.com]

Temephos Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of temephos in various organic solvents. This compound is an organophosphate larvicide used in public health programs to control disease-carrying insects. A thorough understanding of its solubility is critical for the development of effective formulations, analytical method development, and environmental fate assessment. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the primary signaling pathway associated with its mechanism of action.

This compound: An Overview

This compound (O,O'-(thiodi-4,1-phenylene)bis(O,O-dimethyl phosphorothioate)) is a non-systemic insecticide.[1] At room temperature, it is a solid composed of colorless crystals, though the technical grade can be a brown, viscous liquid.[1][2] It is known to be insoluble in water, hexane, and methyl cyclohexane, but soluble in many common organic solvents.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents. It is important to note that temperature can significantly influence solubility, and the conditions under which these values were determined are provided where available.

| Solvent | Solubility | Temperature (°C) |

| Hexane | 0.96 g/100 mL (9.6 g/L) | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 g/100 mL (≥ 100 mg/mL) | Not Specified |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility in a specific solvent is a fundamental experimental procedure. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Principle of the Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By measuring the concentration of the solute in the saturated solution, the solubility can be determined.

Detailed Methodology

-

Preparation of the Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap flask or vial). The use of an excess of the solid is crucial to ensure that the solution reaches saturation.

-

The container is then placed in a constant temperature environment, such as a shaker bath or an incubator, and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be precisely controlled and monitored throughout the experiment.

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is a critical step to prevent interference with the subsequent analysis.

-

Common methods for phase separation include centrifugation followed by careful decantation of the supernatant, or filtration through a membrane filter that is compatible with the organic solvent and does not adsorb the solute.

-

-

Quantification of the Dissolved Solute:

-

A precisely measured aliquot of the clear, saturated solution is taken for analysis.

-

Gravimetric Analysis: A straightforward method involves evaporating the solvent from the aliquot and weighing the remaining solid residue.

-

A pre-weighed, clean, and dry container (e.g., an evaporating dish) is used to hold the aliquot.

-

The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

The container with the dried residue is then weighed, and the mass of the dissolved this compound is determined by subtraction.

-

The solubility is then calculated and can be expressed in units such as g/100 mL or mg/L.

-

-

Chromatographic Analysis: For greater accuracy and sensitivity, especially with low solubility, High-Performance Liquid Chromatography (HPLC) is often employed.

-

The saturated solution is appropriately diluted with a suitable solvent to fall within the linear range of the detector.

-

The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV detector.

-

The concentration of this compound in the sample is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known this compound concentrations.

-

The solubility is then calculated by taking into account the dilution factor.

-

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for this compound solubility determination.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system.

Caption: Acetylcholinesterase inhibition by this compound.

References

An In-depth Technical Guide on Temephos: Molecular Properties

Audience: Researchers, scientists, and drug development professionals.

This guide provides core technical data on the organophosphate insecticide, Temephos. The focus is on its fundamental molecular properties, which are foundational for research and development activities.

Quantitative Molecular Data

The molecular formula and weight are critical parameters for any chemical compound, forming the basis for stoichiometric calculations, analytical method development, and interpretation of experimental data. The established values for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₂₀O₆P₂S₃[1][2][3] |

| Molecular Weight | ~466.47 g/mol [1][2][4][3][5] |

Note: The molecular weight is reported with slight variations across sources, ranging from 466.46 to 466.5 g/mol . The value of 466.47 g/mol represents a common and precise figure.[1][3]

Experimental Protocols

A complete technical dossier would include detailed experimental methodologies. While specific protocols for the initial determination of this compound's properties are not detailed here, the following standard analytical chemistry techniques are fundamental for such characterization:

-

Determination of Molecular Formula: Elemental Analysis is a primary method used to determine the empirical formula of a compound by quantifying its constituent elements (Carbon, Hydrogen, Oxygen, etc.). The molecular formula is then determined by correlating the empirical formula with the molecular weight.

-

Determination of Molecular Weight: High-Resolution Mass Spectrometry (HRMS) is the standard technique for accurately determining the molecular weight of a compound. Methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to ionize the molecule before its mass-to-charge ratio is measured with high precision.

Visualization of Core Properties

The logical relationship between the compound and its core molecular data is illustrated in the following diagram.

Caption: Core molecular properties of this compound.

References

Temephos in Public Health: A Technical Overview of its Historical Use and the Rise of Resistance in Vector Control

For decades, the organophosphate insecticide Temephos has been a cornerstone of public health programs aimed at controlling disease vectors, particularly the larvae of Aedes aegypti and Aedes albopictus mosquitoes, the primary vectors for dengue, Zika, chikungunya, and yellow fever. Its affordability, ease of application, and initial high efficacy made it an indispensable tool in the global fight against these arboviral diseases. However, its extensive and prolonged use has led to the widespread development of insecticide resistance, significantly compromising its effectiveness and necessitating a re-evaluation of vector control strategies.

Introduction and Mechanism of Action

Introduced in the mid-20th century, this compound was recommended by the World Health Organization (WHO) for larvicidal treatment in potable water as early as the 1970s, a testament to its perceived low mammalian toxicity at operational doses.[1][2] It is a non-systemic organophosphate that acts by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the mosquito larvae.[5][6]

dot

Caption: Signaling pathway illustrating this compound's mechanism of action.

Historical Efficacy and Application

This compound was initially highly effective, with numerous studies demonstrating its ability to significantly reduce larval indices of Aedes mosquitoes.[7] It has been applied to a wide range of mosquito breeding sites, from small water containers to larger bodies of standing water.[8][9] The most common formulation has been a 1% sand granule product, which is easy to apply and provides a slow release of the active ingredient.[8] The WHO recommends its use in drinking water at a concentration not exceeding 1 mg/L.[2]

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound against susceptible strains of Aedes aegypti and Aedes albopictus from various studies.

| Vector Species | This compound Concentration (mg/L) | Mortality Rate (%) | Study Location/Strain | Reference |

| Aedes aegypti | 0.012 (WHO diagnostic dose) | 100 | Rockefeller (Lab Strain) | [10] |

| Aedes aegypti | 0.008 | 50 (LC50) | Pariaman, Indonesia | [11] |

| Aedes aegypti | 0.018 | 98 (LC98) | Pariaman, Indonesia | [11] |

| Aedes aegypti | 1.0 | 100 | Laboratory Strain | [12] |

| Aedes albopictus | 1.0 | 100 | Laboratory Strain | [7] |

The Emergence and Spread of Resistance

The widespread and often continuous use of this compound for several decades has exerted immense selection pressure on mosquito populations, leading to the development and spread of resistance.[13][14] The first reports of this compound resistance in Aedes aegypti emerged in the late 1990s, and it has since been documented globally.[15][16]

Resistance levels are typically quantified using a Resistance Ratio (RR), which compares the lethal concentration (LC) required to kill 50% (RR50) or 95% (RR95) of a field population to that of a susceptible laboratory strain. An RR50 value greater than 5 is generally indicative of resistance.[10]

| Vector Species | Location | Year of Study | RR50 | Resistance Status | Reference |

| Aedes aegypti | Peru (multiple sites) | 2018-2019 | 0.8 - 39.4 | Susceptible to High | [10] |

| Aedes aegypti | Brazil (multiple sites) | 2015 | Widely Resistant | High | [15] |

| Aedes aegypti | Colombia | 2013 | ~15 | High | [13] |

| Aedes aegypti | Mexico (multiple sites) | 2024 | - | Widespread Resistance | [14] |

| Aedes aegypti | Thailand | 2003-2005 | - | Focal Resistance | [17] |

| Aedes aegypti | Sri Lanka | 2020 | 0.69 - 3.93 | Susceptible | [16] |

| Aedes albopictus | Malaysia | 2015 | - | Susceptible | [15] |

Experimental Protocols

WHO Larval Bioassay for this compound Resistance Monitoring

This standardized protocol is used to determine the susceptibility or resistance of mosquito larvae to insecticides.

Objective: To determine the lethal concentrations (LC50 and LC95) of this compound for a specific mosquito population.

Materials:

-

This compound technical grade insecticide

-